molecular formula C13H23NO3 B2394612 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)- CAS No. 934233-73-5

9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-

Cat. No. B2394612
CAS RN: 934233-73-5
M. Wt: 241.331
InChI Key: GGTYYYZFCWRSSG-GLYLRITDSA-N
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Description

The compound “9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-” is a derivative of the azabicyclo[3.3.1]nonane class . It has a molecular formula of C13H23NO3 and a molecular weight of 241.32662 .


Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been studied extensively . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . An attempt to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization has also been reported .


Molecular Structure Analysis

The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been presented and their intermolecular interactions examined . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) belongs to a sterically unhindered and stable class of nitroxyl radicals. It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Azabicyclo[3.3.1]nonane derivatives are influenced by their structure and the presence of various functionalities . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

Scientific Research Applications

Future Directions

The future directions in the study of 9-Azabicyclo[3.3.1]nonane derivatives could involve further exploration of their synthesis, structural analysis, and potential applications. The possible relation between chiral networks and conglomerate formation is also a topic of interest .

properties

IUPAC Name

tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYYYZFCWRSSG-KPPDAEKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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